3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Overview
Description
This compound is a fusion inhibitor of influenza A virus, based on oligothiophene . It is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid . The product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .
Synthesis Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Chemical Reactions Analysis
Thermolysis of methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate afforded methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate . (2E)-3-{ 5-[3-(Trifluoromethyl)phenyl]-2-furyl}propenoic acid was converted to the corresponding azide, which was cyclized on heating into 2-[3-(trifluoromethyl)phenyl)]-4,5-dihydrofuro [3,2-c]pyridin-4-one .Scientific Research Applications
Hydrogen-Bonded Dimer Structure
The compound has been studied for its crystal structure, revealing it forms a hydrogen-bonded dimer. This structure is notable for its distinct conformations, where one molecule has the carbonyl O atom cis to the trifluoromethyl group, and the other has the hydroxyl O atom cis to this group. This structural insight could be significant for understanding the compound's interactions and reactivity (Swenson, Lu, & Burton, 1997).
Stereochemical Peculiarities
The compound's stereochemical peculiarities have been examined, particularly in the context of its inability to transform into 3b,6-epoxypyrazolo[5,1-a]isoindoles through a thermal intramolecular Diels–Alder reaction. This finding is critical for understanding the compound's reactivity and potential applications in synthetic chemistry (Borisova et al., 2016).
Synthesis and Reactions
The compound has been a subject of study for its synthesis and reactions. Specifically, its conversion into various other compounds, such as azides and oxides, has been explored. This research is pivotal in expanding the utility of this compound in organic synthesis and potential applications in developing new chemical entities (Bradiaková, Prónayová, Gatial, & Krutošíková, 2008).
Copper-Assisted Oxidative Trifluoromethylthiolation
The compound has been involved in studies related to copper-assisted oxidative trifluoromethylthiolation of 2,3-allenoic acids. This process leads to the formation of β-trifluoromethylthiolated butenolides, which can be transformed into trifluoromethylthiolated furan derivatives. Such studies are vital for developing new synthetic pathways and understanding the compound's role in complex chemical reactions (Pan, Huang, Xu, & Qing, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-9(8-10)12-6-4-11(20-12)5-7-13(18)19/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBNJJZCIKXUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353086 | |
Record name | 3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62806-37-5 | |
Record name | 3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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